molecular formula C23H32O2 B3059264 4,4'-Methylenebis(2-tert-butyl-6-methylphenol) CAS No. 96-65-1

4,4'-Methylenebis(2-tert-butyl-6-methylphenol)

Cat. No.: B3059264
CAS No.: 96-65-1
M. Wt: 340.5 g/mol
InChI Key: RKLRVTKRKFEVQG-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2-tert-butyl-6-methylphenol) (CAS 96-65-1) is a bisphenolic antioxidant with the molecular formula C23H32O2 and a molecular weight of 340.51 g/mol . It is commercially known as Ethyl Antioxidant 720 and is widely used to prevent oxidative degradation in polymers, rubber, and plastics. Its structure features two phenolic rings connected by a methylene bridge, with tert-butyl and methyl groups at the 2- and 6-positions, respectively (Figure 1a). This substitution pattern enhances steric hindrance, improving its radical-scavenging efficiency .

Properties

IUPAC Name

2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLRVTKRKFEVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242070
Record name 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol
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Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96-65-1
Record name 4,4′-Methylenebis(6-tert-butyl-2-methylphenol)
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Record name 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol
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Record name Ethyl Antioxidant 720
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Record name 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is synthesized by reacting 2-tert-butyl-4-methylphenol with formaldehyde through a carbonyl condensation reaction . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products are quinones and other oxidized derivatives.

    Substitution: The products vary depending on the substituent introduced, such as halogenated or nitro-substituted phenols.

Scientific Research Applications

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative chain reactions. This compound targets reactive oxygen species and other free radicals, interrupting the oxidative processes that lead to material degradation .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues differ in substituent positions and alkyl groups:

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
4,4'-Methylenebis(2-tert-butyl-6-methylphenol) 96-65-1 tert-butyl (2), methyl (6) C23H32O2 340.51 Polymers, rubber
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) 119-47-1 methyl (4), tert-butyl (6) C23H32O2 340.50 Plastics, pharmaceuticals
4,4'-Butylidenebis(3-methyl-6-tert-butylphenol) N/A methyl (3), tert-butyl (6) C25H36O2 368.55 Stabilizers
4,4'-Methylenebis(5-isopropyl-2-methylphenol) N/A isopropyl (5), methyl (2) C21H28O2 312.45 Antioxidant in food/cosmetics

Key Observations :

  • Substituent positions significantly influence steric and electronic properties. For example, tert-butyl groups at the 6-position (as in 96-65-1) enhance thermal stability compared to 4-position substitution (119-47-1) .
  • Bulkier substituents (e.g., isopropyl in the carvacrol derivative) reduce cytotoxicity but maintain antioxidant efficacy .

Antioxidant Efficacy

Comparative data from DPPH and Rancimat assays:

Compound DPPH IC50 (µg/mL) Rancimat Protection Factor Cytotoxicity (HeLa Cells)
4,4'-Methylenebis(2-tert-butyl-6-methylphenol) Not reported Not reported Low (industrial use)
4,4'-Methylenebis(5-isopropyl-2-methylphenol) 4–156 1.55–5.84 Negligible
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Comparable to BHT ~3.0 (estimated) Moderate
BHT (Reference) 22–45 1.0–2.5 Low

Findings :

  • The carvacrol derivative (4,4'-methylenebis(5-isopropyl-2-methylphenol)) outperforms BHT and vitamin C in antioxidant activity .
  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1) shows moderate cytotoxicity in rat models, reducing prothrombin levels by 32% at 1.135 mmol/100 g .

Thermal Stability and Industrial Performance

  • 4,4'-Methylenebis(2-tert-butyl-6-methylphenol): High thermal stability due to tert-butyl groups, making it suitable for high-temperature processing in rubber .
  • 4,4′-Thiobis(3-methyl-6-tert-butylphenol) (CAS 96-69-5): Replacing the methylene bridge with a thioether group improves compatibility with chlorinated propenes but reduces hydrolytic stability .
  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4): Ethyl groups enhance solubility in non-polar matrices, preferred in lubricant additives .

Toxicity and Regulatory Considerations

  • 4,4'-Methylenebis(2-tert-butyl-6-methylphenol): Limited toxicity data; primarily classified as an irritant (skin/eyes) .
  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): Linked to prothrombin suppression in rats, raising concerns for prolonged exposure .
  • 4,4'-Methylenebis(2-chloroaniline) (CAS 101-61-1): Structurally distinct (amine vs. phenol) but highlights the importance of functional groups in toxicity profiles .

Biological Activity

4,4'-Methylenebis(2-tert-butyl-6-methylphenol), also known as MBP, is a phenolic compound primarily recognized for its antioxidant properties. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Antioxidant Properties

MBP acts as an antioxidant by neutralizing reactive oxygen species (ROS). This interaction helps to prevent oxidative stress, which is linked to various diseases and aging processes. The compound's ability to scavenge ROS contributes to cellular protection against oxidative damage, thus playing a crucial role in maintaining cellular integrity and function.

Biochemical Pathways

The antioxidant action of MBP influences several biochemical pathways. By modulating oxidative stress levels, it helps maintain the balance between oxidative and antioxidative reactions in biological systems. This modulation is essential for preventing cellular damage that can lead to chronic diseases such as cancer and neurodegenerative disorders.

Pharmacokinetics

MBP exhibits low water solubility, which may impact its absorption and distribution in biological systems. Understanding its pharmacokinetic profile is vital for evaluating its therapeutic potential.

Antioxidant Efficacy

Research has demonstrated that MBP effectively reduces oxidative damage in various models. For instance, studies have shown that MBP can significantly lower lipid peroxidation levels in cell cultures exposed to oxidative stress.

Case Studies

  • Oxidative Stress in Cellular Models : In NIH-3T3 cells, MBP was shown to enhance cell viability under conditions of oxidative stress, indicating its protective role against ROS-induced damage.
  • Application in Medical Devices : In a clinical context, MBP has been evaluated for its potential use in medical devices to prevent oxidative degradation, thereby enhancing their longevity and safety .

Comparative Analysis with Similar Compounds

Compound NameStructureAntioxidant ActivityApplications
2,2'-Methylenebis(6-tert-butyl-4-methylphenol)Similar structure with different substitutionsModeratePolymer stabilization
4,4'-Methylenebis(2,6-di-tert-butylphenol)Higher oxidation stabilityHighIndustrial applications

MBP is unique due to its specific molecular structure that balances steric hindrance and antioxidant activity, making it particularly effective in stabilizing materials without compromising their physical properties.

Safety and Toxicological Profile

While MBP is generally regarded as safe for use in industrial applications, studies have indicated potential skin sensitization effects. Recent case studies reported allergic contact dermatitis associated with products containing MBP derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4'-Methylenebis(2-tert-butyl-6-methylphenol) with high purity?

  • Methodology : The compound is typically synthesized via condensation reactions between 2-tert-butyl-6-methylphenol and formaldehyde under acidic or basic catalysis. Key steps include:

  • Reaction Conditions : Use stoichiometric formaldehyde (1:2 molar ratio with phenol derivatives) in a solvent like ethanol or toluene. Catalysts such as sulfuric acid or sodium hydroxide are employed at 80–100°C for 6–12 hours .
  • Purification : Recrystallization from ethanol or hexane is critical to achieve >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can validate purity .
    • Storage : Store under inert gas (argon) at room temperature to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm molecular structure (e.g., methylene bridge protons at δ 3.8–4.2 ppm and tert-butyl groups at δ 1.3–1.4 ppm) .
  • HPLC : Retention time comparison against certified reference standards to assess purity (>99%) .
  • Melting Point : Reported range 123–133°C; deviations may indicate impurities .
    • Data Table :
ParameterMethodConditions/Results
PurityHPLC>99% (C18 column, 70:30 acetonitrile/water)
Structure¹H NMRδ 1.3 (tert-butyl), δ 3.9 (methylene bridge)

Advanced Research Questions

Q. What experimental approaches are used to evaluate its antioxidant mechanisms in polymer matrices?

  • Methodology :

  • Radical Scavenging Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify antioxidant activity. ESR spectroscopy can detect stabilized radical intermediates .
  • Polymer Stability Tests : Incorporate 0.1–1.0 wt% into polymers (e.g., polyethylene) and conduct accelerated aging under UV light or heat (80–100°C). Monitor oxidation via FTIR for carbonyl index changes .
    • Key Considerations : Compare results with control samples lacking antioxidants to isolate efficacy .

Q. How to design experiments to assess thermal degradation pathways and byproducts?

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen/air atmospheres (10°C/min heating rate) to identify decomposition temperatures (reported onset ~250°C) .
  • GC-MS Coupling : Analyze volatile degradation products (e.g., tert-butylphenol derivatives) emitted during TGA .
  • Contradiction Analysis : Discrepancies in thermal stability data may arise from sample purity or atmospheric conditions. Always cross-validate with elemental analysis .

Q. How can researchers resolve contradictions in reported antioxidant efficiency across studies?

  • Root Cause Analysis :

  • Matrix Effects : Antioxidant performance varies with polymer crystallinity or additive interactions. Use standardized polymer blends (e.g., isotactic polypropylene) for comparative studies .
  • Dosage Optimization : Conduct dose-response curves (0.05–2.0 wt%) to identify saturation points. Overloading may reduce efficacy due to phase separation .
    • Statistical Validation : Apply ANOVA to compare results across multiple batches and laboratories .

Q. What methodologies are optimal for studying its compatibility with epoxy resin systems?

  • Resin-Transfer Molding (RTM) : Blend with epoxy precursors (e.g., 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]) and cure at 120–150°C. Monitor cross-linking via rheometry or DSC .
  • Adhesion Testing : Evaluate interfacial stability using lap-shear tests on composite materials. Compare with commercial antioxidants (e.g., BHT) .

Handling and Safety in Research Settings

Q. What precautions are critical when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315/H319 hazards) .
  • Ventilation : Use fume hoods during weighing or synthesis to minimize inhalation exposure (H335 precaution) .
  • Spill Management : Collect powder spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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